p-Chlorophenyl dichlorophosphate

Catalog No.
S1521783
CAS No.
772-79-2
M.F
C6H4Cl3O2P
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorophenyl dichlorophosphate

CAS Number

772-79-2

Product Name

p-Chlorophenyl dichlorophosphate

IUPAC Name

1-chloro-4-dichlorophosphoryloxybenzene

Molecular Formula

C6H4Cl3O2P

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H

InChI Key

CCZMQYGSXWZFKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

Synonyms

4-Chlorophenyl Dichlorophosphinate; 4-Chlorophenyl Phosphorodichloridate;p-Chlorophenyl Dichlorophosphate; p-Chlorophenyl Phosphorodichloridate;

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

Organic Synthesis

p-Chlorophenyl dichlorophosphate serves as a versatile reagent in organic synthesis, particularly in the following areas:

  • Coupling reactions: It acts as a key intermediate in various coupling reactions, including:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

These coupling reactions play a crucial role in the synthesis of complex organic molecules with diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Nucleotide Chemistry

p-Chlorophenyl dichlorophosphate finds applications in nucleotide chemistry, particularly for:

  • Phosphorylation of nucleosides: It introduces a phosphate group to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This process is essential for the synthesis of modified nucleosides with specific biological functions.

p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula C6H4Cl3O2PC_6H_4Cl_3O_2P and a molar mass of 245.43 g/mol. It appears as a colorless to yellow liquid with a pungent odor and is classified as a corrosive substance. The compound is sensitive to moisture and reacts violently with water, releasing toxic gases such as hydrogen chloride . Its physical properties include a density of 1.508 g/mL at 25 °C and a boiling point of approximately 142 °C at reduced pressure .

p-Chlorophenyl dichlorophosphate is a suspected eye irritant and may cause skin irritation [5]. It is also suspected to be harmful if inhaled or swallowed [5]. Due to the presence of chlorine atoms, it may react with water to release hydrochloric acid fumes, which can further irritate the respiratory system [1].

Always consult Safety Data Sheets (SDS) before handling p-Chlorophenyl dichlorophosphate.

Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Data source:

  • Sigma-Aldrich. 4-Chlorophenyl dichlorophosphate 99% [CAS No. 772-79-2].
  • Abel, E. (1865). Researches on the action of phosphorus pentachloride on organic bodies. The Quarterly Journal of Science, 2, 15–32.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.
  • Gerrard, W. M., Lappin, G. R., & Mann, F. G. (1962). Phosphoric esters and amides. Part I. Some diaryl phosphorodichloridates. Journal of the Chemical Society, 2386-2390.
  • Santa Cruz Biotechnology. p-Chlorophenyl dichlorophosphate. [Refer to the Safety Data Sheet for specific
, primarily as an activating agent in organic synthesis. Notable reactions include:

  • Esterification: It facilitates the formation of thiol esters from carboxylic acids and thiols in the presence of pyridine .
  • Halogenation: The compound can convert β-diketones to corresponding β-chloro-α,β-unsaturated ketones, often using lithium hydride as a base .
  • Oxidation: It acts as an oxidizing agent in the Pfitzner-Moffatt oxidation, converting primary and secondary alcohols to aldehydes and ketones when combined with dimethyl sulfoxide .
  • Dehydration and Cyclization: p-Chlorophenyl dichlorophosphate can induce dehydration and cyclization reactions, leading to the formation of complex cyclic compounds from simpler precursors .

p-Chlorophenyl dichlorophosphate can be synthesized through several methods:

  • Reaction of Phosphorus Oxychloride: One common method involves reacting phosphorus oxychloride with anhydrous sodium p-chlorophenoxide. This reaction yields p-chlorophenyl dichlorophosphate along with sodium chloride as a byproduct .
  • Direct Chlorination: Another synthesis route may involve chlorination processes that introduce chlorine atoms into the phenyl ring under controlled conditions.

These methods highlight its role as an intermediate in the synthesis of various organic compounds.

The primary applications of p-chlorophenyl dichlorophosphate include:

  • Organic Synthesis: It serves as a reagent for esterification and chlorination reactions.
  • Pharmaceuticals: The compound may be utilized in the synthesis of pharmaceutical intermediates due to its reactivity.
  • Agricultural Chemicals: It can be involved in the production of agrochemicals, although specific applications are less documented.

Several compounds share structural or functional similarities with p-chlorophenyl dichlorophosphate. These include:

  • Phenyl Dichlorophosphate: Similar in structure but lacks the chlorine substituent on the phenyl ring.
  • Diethyl Phosphorochloridate: Contains ethyl groups instead of phenyl but exhibits similar reactivity patterns.
  • Chloroacetyl Chloride: A reactive acyl chloride that can participate in similar esterification reactions but lacks phosphorus.

Comparison Table

Compound NameMolecular FormulaUnique Features
p-Chlorophenyl DichlorophosphateC6H4Cl3O2PChlorinated phosphate with high reactivity
Phenyl DichlorophosphateC6H5Cl2O2PLacks chlorine on phenyl ring; less reactive
Diethyl PhosphorochloridateC4H10ClO2PEthyl groups; used in different synthetic pathways
Chloroacetyl ChlorideC2HCl3OAcyl chloride; reactive but distinct functional group

This comparison illustrates the unique position of p-chlorophenyl dichlorophosphate within its chemical family, emphasizing its specific applications and reactivity profile.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

772-79-2

Dates

Modify: 2023-08-15

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